N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3/c1-27-12-18-20(26-27)21(31)29(11-14-6-8-16(24)9-7-14)22(32)28(18)13-19(30)25-10-15-4-2-3-5-17(15)23/h2-9,12H,10-11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJZQPFHRQZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antiviral properties. The following sections will explore its synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be characterized by various spectroscopic techniques including NMR and mass spectrometry.
Key Structural Features
- Molecular Formula : C22H19ClFN5O3
- Molecular Weight : 455.9 g/mol
- Functional Groups : Contains chlorobenzyl and fluorobenzyl moieties that may contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of pyrazolo compounds, including derivatives similar to this compound. For instance, compounds within this class have shown activity against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
Case Study: Anticancer Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | CDK2/E inhibition |
| Compound B | K-562 | 20 | Abl kinase inhibition |
| N-(2-chlorobenzyl)-... | MCF-7/K-562 | Not significant | - |
Despite structural similarities to known anticancer agents, N-(2-chlorobenzyl)-... exhibited no significant anticancer activity in vitro against these cell lines .
Antiviral Activity
The antiviral potential of pyrazolo compounds has also been a focus of research. In silico molecular docking studies suggest that certain pyrazolo derivatives exhibit affinities comparable to established antiviral drugs like acyclovir when targeting viral enzymes such as thymidine kinase .
Molecular Docking Results
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| Acyclovir | Thymidine Kinase | -9.5 |
| N-(2-chlorobenzyl)-... | Thymidine Kinase | -8.8 |
These results indicate that while the compound may not demonstrate direct antiviral activity in vitro, its structural characteristics allow for favorable interactions with viral targets .
Discussion
The biological activities of N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-...) highlight both its potential and limitations. Although it shows promise in terms of structural affinity for biological targets, actual therapeutic efficacy remains unverified in clinical settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrazolo[4,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine :
The replacement of the pyrazolo ring with a thiazolo ring (as in ’s 11a and 11b ) alters electronic density and hydrogen-bonding capacity. Thiazolo derivatives exhibit stronger intermolecular interactions due to sulfur’s polarizability, enhancing antimicrobial activity but reducing metabolic stability compared to pyrazolo analogs .- Chromeno-Pyrimidine Hybrids: Compound 12 in features a fused chromene-pyrimidine system.
Substituent Effects
Halogenated Benzyl Groups :
The 2-chlorobenzyl and 4-fluorobenzyl substituents in the target compound contrast with the 4-fluorobenzyl and phenethyl groups in ’s analog. Chlorine’s higher electronegativity enhances dipole interactions, while fluorine’s smaller size minimizes steric hindrance. This combination balances target affinity and membrane permeability .Acetamide vs. Carbonitrile Moieties :
The acetamide group in the target compound improves water solubility compared to carbonitrile-containing analogs like ’s 11b . However, carbonitrile groups enhance metabolic resistance, as seen in 11b ’s higher thermal stability (m.p. 213–215°C vs. the target compound’s unlisted but predicted lower m.p.) .
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Key Attributes
*Calculated using PubChem tools; †Based on structural similarity to kinase inhibitors like imatinib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
